Azomycin

Radiosensitizer Hypoxia Electron Affinity

Azomycin (2-Nitroimidazole, CAS 36877-68-6) is the simplest 2-nitroimidazole scaffold and the founding member of the nitroimidazole antibiotic class. Unlike clinically used 5-nitroimidazoles (e.g., metronidazole), Azomycin's 2-nitro substitution pattern imparts a more positive one-electron reduction potential (E₁⁷ ≈ -398 mV vs. -486 mV for 5-nitro analogues), directly enhancing its efficiency as a hypoxic cell radiosensitizer and making it the only valid baseline comparator for SAR studies. Its pH-dependent cellular uptake (pKa ≈ 6.9–7.0) further distinguishes it from neutral clinical derivatives. Researchers rely on this compound as an analytical reference standard for HPLC method validation, a core scaffold for hypoxia imaging agent synthesis, and a selective chemical probe for the Salmonella PhoP/PhoQ virulence regulatory system. Additionally, Azomycin acts as a validated colistin adjuvant for reversing resistance in colistin-resistant Enterobacter cloacae complex, demonstrating strong synergistic antibacterial activity in both in vitro and in vivo infection models. Choose this high-purity reference standard to ensure experimental reproducibility and accurate calibration of electron-affinic properties in your next-generation therapeutic development programs.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 36877-68-6
Cat. No. B3424786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzomycin
CAS36877-68-6
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
InChIKeyYZEUHQHUFTYLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azomycin (2-Nitroimidazole, CAS 36877-68-6): Compound Identity and Research-Grade Sourcing Considerations


Azomycin (2-Nitroimidazole, CAS 36877-68-6) is a naturally occurring heterocyclic antibiotic originally isolated from *Nocardia mesenterica* and *Streptomyces eurocidicus*, and structurally defined as the unsubstituted 2-nitroimidazole scaffold [1]. This compound represents the founding member of the nitroimidazole class, which has been extensively developed into clinically used antimicrobial and radiosensitizing agents [2]. As the simplest 2-nitroimidazole, azomycin serves as a critical reference standard for analytical method development, a core scaffold for chemical derivatization, and a validated comparator for evaluating nitroimidazole-based therapeutic candidates .

Why 5-Nitroimidazole Analogs and Synthetic Derivatives Do Not Functionally Replace Azomycin in Research Applications


While 5-nitroimidazole drugs (e.g., metronidazole) are synthetic derivatives of azomycin, they exhibit distinct physicochemical and biochemical properties that preclude simple substitution in research settings [1]. Azomycin possesses a 2-nitro substitution pattern, whereas metronidazole and other clinical nitroimidazoles bear a 5-nitro group, a positional isomerism that fundamentally alters electron affinity, reduction potential, and subsequent biological activity [2]. Specifically, the 2-nitroimidazole scaffold demonstrates a more positive one-electron reduction potential (E₁⁷ ≈ -398 mV for 1-(2-hydroxyethyl)-2-nitroimidazole) compared to 5-nitroimidazoles (≈ -486 mV for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), a difference that directly impacts their efficiency as hypoxic cell radiosensitizers [2]. Furthermore, azomycin is a weak acid (pKa ≈ 6.9-7.0), whereas clinical derivatives like metronidazole are neutral at physiological pH, resulting in pH-dependent cellular uptake kinetics that fundamentally differ between these compounds [3]. Consequently, experimental results obtained with 5-nitroimidazole drugs cannot be extrapolated to represent 2-nitroimidazole behavior, nor can azomycin be substituted without altering study outcomes.

Quantitative Differentiation Evidence: Azomycin (CAS 36877-68-6) versus Closest Analogs and Alternatives


Superior Hypoxic Radiosensitization Efficiency of 2-Nitroimidazoles versus 5-Nitroimidazole Class

In head-to-head radiosensitization assays using hypoxic Chinese Hamster V79-379A cells, all tested 2-nitroimidazoles demonstrated greater sensitizing efficiency than the 5-nitroimidazole class, including metronidazole [1]. This differential performance is mechanistically linked to the more positive one-electron reduction potential (E₁⁷) characteristic of the 2-nitro scaffold [1][2].

Radiosensitizer Hypoxia Electron Affinity

pH-Dependent Cellular Uptake Kinetics of Azomycin versus Neutral Radiosensitizer Misonidazole

In direct comparative in vitro uptake studies using hamster fibroblast-like V79-379A cells, azomycin (a weak acid, 2-nitroimidazole) exhibited pH-sensitive intracellular accumulation, whereas misonidazole (a neutral 2-nitroimidazole derivative) maintained constant uptake across the physiological pH range [1].

Cellular Uptake pH Dependence Radiosensitizer Pharmacokinetics

Azomycin Riboside (AR) In Vitro Radiosensitization Equivalence to Misonidazole Contrasts with In Vivo Performance Deficit

Azomycin riboside (AR), the nucleoside analogue incorporating the azomycin base, was compared directly to misonidazole (MISO) in both in vitro hypoxic cell radiosensitization and in vivo tumor regrowth delay assays [1]. The in vitro equivalence did not translate to in vivo efficacy, demonstrating a critical structure-activity disconnect that informs candidate selection.

Nucleoside Analog Radiosensitizer In Vivo vs In Vitro

Selective Antivirulence Activity via PhoP Inhibition in Salmonella enterica at Sublethal Concentrations

Azomycin, but not its close structural analogues with modified functional groups, selectively inhibits the Salmonella PhoP virulence regulator at sublethal concentrations without exerting direct bactericidal pressure . This mechanism-based antivirulence activity is distinct from the bactericidal action of 5-nitroimidazole drugs like metronidazole.

Antivirulence Salmonella PhoP/PhoQ Antibiotic Adjuvant

Colistin Resistance Reversal in Enterobacter cloacae Complex via Synergistic Adjuvant Activity

Azomycin in combination with colistin restores susceptibility in colistin-resistant Enterobacter cloacae complex (COL-R ECC), demonstrating strong synergistic antibacterial activity both in vitro and in vivo . This adjuvant function is not observed with colistin alone, nor is it a property of 5-nitroimidazole clinical antibiotics.

Antibiotic Adjuvant Colistin Resistance Enterobacter cloacae Synergy

Higher Electron Affinity and Radical Anion Stability of 2-Nitroimidazoles versus 5-Nitroimidazoles

Pulse radiolysis and ESR studies directly comparing 2-nitroimidazoles (represented by Ro-07-0582) and 5-nitroimidazoles (represented by metronidazole) demonstrate that the 2-nitro scaffold possesses higher electron affinity and greater resonance stabilization of the radical anion [1]. This fundamental physicochemical difference underlies the superior biological effectiveness of 2-nitroimidazoles as hypoxic cell radiosensitizers.

Pulse Radiolysis ESR Radical Anion Electron Affinity

Research and Industrial Applications of Azomycin (CAS 36877-68-6) Supported by Comparative Evidence


Reference Standard for Hypoxic Cell Radiosensitizer Development and SAR Studies

Azomycin serves as the foundational 2-nitroimidazole reference standard for structure-activity relationship (SAR) studies of hypoxic cell radiosensitizers. Its superior electron affinity compared to 5-nitroimidazole positional isomers [1] and its pH-dependent cellular uptake kinetics [2] make it the appropriate baseline comparator when evaluating novel nitroimidazole derivatives. Researchers developing next-generation radiosensitizers can use azomycin to calibrate electron-affinic properties and to assess the impact of substituent modifications on reduction potential and cellular accumulation [1][2].

Tool Compound for Investigating Antivirulence Mechanisms and PhoP/PhoQ Signaling

Azomycin is uniquely suited as a chemical probe for studying the Salmonella PhoP/PhoQ two-component virulence regulatory system. Its selective inhibition of PhoP transcriptional activity at sublethal concentrations, without the confounding cytotoxicity of bactericidal nitroimidazoles, enables mechanistic dissection of virulence regulation in the absence of direct selection pressure . This application is distinct from the use of 5-nitroimidazole drugs, which exert bactericidal effects via DNA damage and do not selectively target PhoP .

Colistin Adjuvant Research for Combating Multidrug-Resistant Gram-Negative Infections

Azomycin is a validated adjuvant compound for colistin in reversing resistance in colistin-resistant Enterobacter cloacae complex (COL-R ECC) . The combination demonstrates strong synergistic antibacterial activity both in vitro and in animal infection models, restoring colistin susceptibility in otherwise refractory strains . Researchers investigating strategies to extend the clinical utility of last-resort antibiotics can employ azomycin as a tool to study resistance reversal mechanisms involving ROS production and PhoPQ inhibition .

Analytical Reference Material and Synthetic Intermediate for Nitroimidazole Chemistry

As the simplest unsubstituted 2-nitroimidazole, azomycin is an essential analytical reference standard for HPLC method development, purity verification, and quantification of nitroimidazole compounds. Its well-characterized physicochemical properties—including reduction potential (E₁⁷ values for 2-nitroimidazoles around -398 mV versus -486 mV for 5-nitro analogues) [3], UV absorption maxima, and pH-dependent partitioning behavior [2]—provide a benchmark for validating analytical methods. Additionally, azomycin serves as the core synthetic intermediate for preparing functionalized 2-nitroimidazole derivatives used in hypoxia imaging agents and targeted therapeutics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.